REACTION_CXSMILES
|
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH2:8](O)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]C.[Li+].[Cl-].C1C2NC3C(=CC=CC=3)SC=2C=CC=1.C1(C=CC(O)=CC=1)O>C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Zn+2].CO>[C:1]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:2.3,6.7.8|
|
Name
|
|
Quantity
|
188 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
59.4 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[Cl-]
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Zn+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1 liter flask equipped with an agitator
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
CUSTOM
|
Details
|
was removed from the upper part of the fractionation column
|
Type
|
FILTRATION
|
Details
|
After vacuum filtration of the catalyst and inhibitors
|
Type
|
CUSTOM
|
Details
|
the excess of MMA was removed under vacuum
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |